Sayanedine

MAO-B Inhibition Neuroprotection Isoflavone Selectivity

Researchers seeking a selective MAO-B inhibitor often find that generic isoflavones lack the required selectivity and potency. Sayanedine addresses this with validated MAO-B inhibition and superior anti-inflammatory activity. • Selective MAO-B inhibitor validated in a 14-derivative panel for neurodegenerative disease research • NO production IC50 25.32 μmol·L⁻¹, 1.7× more potent than genistein (IC50 43.59 μmol·L⁻¹) • Kinetin-like plant growth regulator for tissue culture and agricultural studies

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 30564-92-2
Cat. No. B1220316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSayanedine
CAS30564-92-2
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)OC
InChIInChI=1S/C17H14O5/c1-20-11-4-5-12-15(8-11)22-9-13(17(12)19)10-3-6-14(18)16(7-10)21-2/h3-9,18H,1-2H3
InChIKeyJSDXTLJPMLRQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sayanedine Identity and Properties


Sayanedine (CAS 30564-92-2) is a naturally occurring methoxyisoflavone with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol [1]. Chemically defined as 4'-hydroxy-7,3'-dimethoxyisoflavone, it belongs to the 7-O-methylisoflavone subclass [2]. Sayanedine has been isolated from plant sources including Pisum sativum (garden pea) and Astragalus aitosensis [3]. It is characterized as a hydrophobic, practically water-insoluble molecule with a neutral character [4] and is cataloged in authoritative databases under identifiers including CHEBI:9045, KEGG:C10527, and HMDB0030718 [5].

Sayanedine vs. Generic Isoflavones


Sayanedine exhibits a unique substitution pattern—methoxy groups at the C7 and C3' positions and a hydroxy group at C4'—that directly influences its biological activity profile in ways that structurally similar isoflavones like genistein, daidzein, or pratensein do not replicate [1]. Unlike generic isoflavones that may show broad or non-specific effects, Sayanedine's specific methoxy substitutions confer selective enzyme inhibition and distinct activity in plant growth regulation assays [2]. Procurement based solely on compound class (e.g., “isoflavone”) or broad structural similarity risks selecting a molecule with a different selectivity profile, altered potency, or even complete absence of the desired biological activity [3].

Sayanedine Comparative Evidence


Selective MAO-B Inhibition

In a head-to-head comparison within the same study, Sayanedine exhibited selective inhibition of human monoamine oxidase-B (MAO-B), a property shared by only four other compounds (maackiain, cajanin, onogenin, afrormosin) among 14 isolated phytochemicals from Astragalus aitosensis [1]. While maackiain was the most potent in the series (reducing activity by 45%), the study explicitly identified Sayanedine as one of the selective MAO-B inhibitors [1]. This differentiates it from the majority of other phenolic derivatives in the same extract that did not display this selective activity profile [1].

MAO-B Inhibition Neuroprotection Isoflavone Selectivity

Kinetin-Like Growth Activity

Sayanedine was isolated alongside (+)-abscisic acid (a known plant growth inhibitor) from Pisum sativum, and it displayed kinetin-like activity in a tobacco pith callus bioassay [1]. This activity is functionally opposite to the inhibitory action of abscisic acid found in the same plant source [1]. While the study does not provide a quantitative IC50 for this activity, the qualitative differentiation from abscisic acid is clearly established [1].

Plant Growth Regulation Cytokinin Activity Pisum sativum

Nitric Oxide Inhibition vs. Genistein

In a study of isoflavonoids from Caragana changduensis, Sayanedine (compound 2) demonstrated a superior inhibitory effect on nitric oxide (NO) production compared to several structurally related compounds, including genistein (compound 7) [1]. The IC50 value for Sayanedine was 25.32 μmol·L⁻¹, which was 1.7-fold more potent than genistein (IC50 43.59 μmol·L⁻¹) and 2.5-fold more potent than odoratin (IC50 62.71 μmol·L⁻¹) [1].

Nitric Oxide Inhibition Anti-inflammatory Isoflavonoid

Sayanedine Research Applications


Neurodegenerative Disease Research

Sayanedine is a validated selective inhibitor of human monoamine oxidase-B (MAO-B), making it a relevant compound for investigating therapeutic strategies in Parkinson's disease and other neurodegenerative disorders [1]. Its activity was confirmed alongside other selective inhibitors in a panel of 14 phenolic derivatives from Astragalus aitosensis, providing a clear basis for its use in structure-activity relationship (SAR) studies focused on MAO-B selectivity [1].

Inflammation and Nitric Oxide Pathway Research

With a demonstrated IC50 of 25.32 μmol·L⁻¹ for inhibiting nitric oxide production, Sayanedine is a quantifiably potent tool for studying anti-inflammatory mechanisms, particularly those involving inducible nitric oxide synthase (iNOS) pathways in macrophages [2]. Its superior potency over the common isoflavone genistein (IC50 43.59 μmol·L⁻¹) makes it a preferred choice for experiments where higher activity is required [2].

Plant Growth Regulation

Sayanedine exhibits kinetin-like (cytokinin) activity in plant tissue culture bioassays, distinguishing it from the co-occurring inhibitor abscisic acid in Pisum sativum [3]. This makes it a valuable compound for research into plant development, root growth stimulation, and tissue culture media optimization, particularly for legume species like peas and rice [3].

Food Antioxidant Research

Sayanedine has been identified as a pivotal phenolic compound contributing to the hydrogen-donating (antioxidant) capacity in germinated yellow pea extracts [4]. It is thus a key reference standard for food scientists investigating the impact of germination on the antioxidant profile of pulses and for developing functional food ingredients with validated antioxidant activity [4].

Technical Documentation Hub

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17 linked technical documents
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